molecular formula C6H8Cl2O4 B13420180 Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis- CAS No. 31255-09-1

Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-

Cat. No.: B13420180
CAS No.: 31255-09-1
M. Wt: 215.03 g/mol
InChI Key: XIZKIJKZPGHKKR-UHFFFAOYSA-N
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Description

Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis- (hypothetical structure inferred from analogous compounds) is a diacetyl chloride derivative featuring a central ethylene glycol backbone. While direct data for this specific compound is absent in the provided evidence, its structural analogs suggest it would exhibit high reactivity due to the presence of two acetyl chloride groups. These functional groups make it a potent acetylating agent, likely used in organic synthesis for introducing acetyl moieties to nucleophiles like alcohols or amines. Its molecular framework resembles triethylene glycol diacetate (CAS 111-21-7, ), but with acetyl chloride termini instead of ester groups, significantly altering its reactivity and applications .

Properties

CAS No.

31255-09-1

Molecular Formula

C6H8Cl2O4

Molecular Weight

215.03 g/mol

IUPAC Name

2-[2-(2-chloro-2-oxoethoxy)ethoxy]acetyl chloride

InChI

InChI=1S/C6H8Cl2O4/c7-5(9)3-11-1-2-12-4-6(8)10/h1-4H2

InChI Key

XIZKIJKZPGHKKR-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)Cl)OCC(=O)Cl

Related CAS

35625-91-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of ethylene glycol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reactants .

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- include water, alcohols, and amines. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .

Major Products Formed

The major products formed from reactions involving acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- depend on the specific reagents and conditions used. For example, hydrolysis yields acetic acid and ethylene glycol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- involves its reactivity as an acetylating agent. It reacts with nucleophiles, such as alcohols and amines, to form acetylated products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compounds below share the ethylene glycol or modified ethylene backbone but differ in functional groups, leading to distinct properties:

Compound Name Molecular Formula Functional Groups Key Features
Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis- (hypothetical) C₈H₁₂Cl₂O₄ (inferred) Two acetyl chloride groups Highly reactive, likely used in acetylation reactions.
Triethylene glycol diacetate () C₁₀H₁₈O₆ Two acetate esters Stable ester groups; used as plasticizers or solvents. Molecular weight: 234.25
Ethanesulfenyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis- () C₆H₁₂O₂S₂Cl₂ Two sulfenyl chloride groups Reactive sulfur centers; potential use in polymer crosslinking. Molecular weight: 251.19
Acetic acid, 2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester () C₁₂H₁₄O₆ Two methyl esters + benzene ring Aromatic backbone increases rigidity; lower solubility in polar solvents .
2,2'-[1,2-Ethanediylbis(oxy)]bis(ethanethiol) () C₆H₁₄O₂S₂ Two thiol groups High oxidation sensitivity; applications in vulcanization or polymer chemistry .

Physical Properties

  • Boiling Points : Sulfenyl chloride () and acetyl chloride derivatives likely have lower boiling points due to weaker intermolecular forces compared to esters () or aromatic analogs ().
  • Solubility: Esters () and thiols () exhibit moderate polarity, making them soluble in organic solvents.
  • Stability : Acetyl chlorides are moisture-sensitive, requiring anhydrous conditions, whereas esters () and thiols () are more stable under ambient conditions.

Research Findings and Industrial Relevance

  • Triethylene Glycol Diacetate () : Widely used as a plasticizer in polymers and a solvent in coatings. Its stability and low toxicity make it preferable over reactive acyl chlorides in consumer products .
  • Sulfenyl Chloride () : Niche applications in agrochemicals and pharmaceuticals, where selective sulfur incorporation is critical .
  • Thiol Derivative () : Critical in synthesizing disulfide-linked polymers, with applications in drug delivery and materials science .

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